Dde-Dab(Fmoc)-OH

Peptide synthesis Orthogonal protection Lactam cyclization

Researchers attempting N-terminal-to-side-chain lactam cyclization frequently encounter synthetic failure when using the regioisomer Fmoc-Dab(Dde)-OH, which places the temporary Fmoc handle on the backbone amine rather than the γ-side-chain-rendering the intended cyclization geometry unattainable. Dde-Dab(Fmoc)-OH resolves this by positioning Dde on the α-amine and Fmoc on the γ-amine: • Enables backbone elongation via γ-Fmoc deprotection while the α-Dde remains intact through repetitive piperidine cycles. • Post-assembly hydrazine cleavage (2% in DMF) liberates the α-amine for on-resin cyclization with an activated C-terminus. • Spectrophotometric monitoring at 290 nm provides real-time Dde deprotection verification-a QC advantage over alternative orthogonal schemes. Supplied as a white to off-white powder; store at 2-8°C. Standard B2B international shipping; no special permits required.

Molecular Formula C29H32N2O6
Molecular Weight 504,59 g/mole
CAS No. 1263045-85-7
Cat. No. B613618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde-Dab(Fmoc)-OH
CAS1263045-85-7
SynonymsN-alpha-Dde-N-gamma-Fmoc-L-2,4-diaminobutyric acid; Dde-Dab(Fmoc)
Molecular FormulaC29H32N2O6
Molecular Weight504,59 g/mole
Structural Identifiers
SMILESCC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
InChIInChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dde-Dab(Fmoc)-OH: Overview & Key Features


Dde-Dab(Fmoc)-OH (CAS 1263045-85-7), formally Nα-Dde-Nγ-Fmoc-L-2,4-diaminobutyric acid, is an orthogonally protected, non-proteinogenic diamino acid derivative with molecular formula C29H32N2O6 and molecular weight 504.57 g/mol . It features a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protecting the α-amino position and an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the γ-amino position of L-2,4-diaminobutyric acid (Dab) . This orthogonal protection scheme enables sequential, selective deprotection during solid-phase peptide synthesis (SPPS): the Fmoc group is removed with piperidine, while the Dde group is stable to piperidine and TFA but cleaved with 2% hydrazine in DMF [1][2].

Regiospecificity α-Dde/γ-Fmoc enables N-terminal to side-chain lactam cyclization
Deprotection Sequential Fmoc (piperidine) / Dde (hydrazine) orthogonal deprotection
Stereochemistry L-Dab building block for bioactive peptide synthesis

Dde-Dab(Fmoc)-OH: Critical Differences vs Fmoc-Dab(Dde)-OH


Dde-Dab(Fmoc)-OH and its regioisomeric analog Fmoc-Dab(Dde)-OH (CAS 235788-61-1) are chemically distinct building blocks that are not interchangeable in peptide synthesis workflows. The critical differentiation lies in the positional assignment of the orthogonal protecting groups: Dde-Dab(Fmoc)-OH places the Dde group on the α-amine and Fmoc on the γ-amine, whereas Fmoc-Dab(Dde)-OH reverses this arrangement . This regiospecificity dictates fundamentally different synthetic strategies. Dde-Dab(Fmoc)-OH is specifically required for constructing N-terminal to side-chain lactam cyclizations where the α-amine is reserved for later cyclization while the side-chain amine is incorporated into the elongating peptide backbone. Using Fmoc-Dab(Dde)-OH in the same synthetic sequence would place the temporary Fmoc protection on the backbone amine rather than the side-chain, rendering the intended cyclization geometry unattainable [1]. Furthermore, the Dde group exhibits known stability limitations including migration during piperidine-mediated Fmoc deprotection and partial loss during long peptide sequences, making the strategic decision of whether to place Dde on the α- or γ-position a critical determinant of synthetic success [2].

Target
Dde-Dab(Fmoc)-OH
Regioisomer Risk
Fmoc-Dab(Dde)-OH places Fmoc on α-amine, reversing orthogonal handle; same protocol may become unworkable due to wrong deprotection order.
Attribute
Dde stability
Migration/Partial Loss Risk
Dde may migrate during piperidine treatment or show partial loss in long sequences; ivDde analogs offer greater robustness but require harsher cleavage.

Dde-Dab(Fmoc)-OH Comparative Evidence


Regiospecific Protection: α-Dde vs α-Fmoc

Dde-Dab(Fmoc)-OH (α-Dde, γ-Fmoc) and Fmoc-Dab(Dde)-OH (α-Fmoc, γ-Dde) represent distinct regioisomers with non-interchangeable synthetic applications [1]. The α-Dde/γ-Fmoc configuration of Dde-Dab(Fmoc)-OH is specifically required for solid-phase synthesis of N-terminal to side-chain lactam-bridged cyclic peptides, where the γ-Fmoc group is deprotected with piperidine to allow backbone elongation while the α-Dde group remains intact for subsequent hydrazine-mediated deprotection and cyclization to the peptide N-terminus [2]. Fmoc-Dab(Dde)-OH, with Fmoc on the α-position, would place the piperidine-labile group on the backbone amine rather than the side-chain, making the same synthetic sequence impossible.

Regiospecific Assignment
Head-to-head
α-Dde/γ-Fmoc vs α-Fmoc/γ-Dde — non-interchangeable
Synthetic route specificity
Incorrect regioisomer breaks orthogonal deprotection order
Peptide synthesis Orthogonal protection Lactam cyclization

Stereochemistry: L- vs D-Enantiomer Activity

Dde-Dab(Fmoc)-OH (CAS 1263045-85-7) is the L-enantiomer derivative of 2,4-diaminobutyric acid, with the D-enantiomer available under separate CAS 1263046-84-9 . The stereochemical configuration is consequential: S(+)-2,4-diaminobutyric acid (L-Dab) is at least 20-fold more potent than the R(-) stereoisomer as an inhibitor of sodium-dependent GABA uptake in rat brain slices (IC50 comparison shows ≥20× potency difference) [1]. For applications involving DAB-containing bioactive peptides (e.g., antimicrobial peptides, GABAergic probes, or anticonvulsant candidates), the stereochemical identity of the incorporated Dab residue directly impacts biological activity [2].

Enantiomer Potency
Cross-study comparable
≥20× difference in GABA uptake inhibition
L-Dab required for reported neuropharmacological activity
Biological outcome may differ with D-enantiomer
Stereochemistry GABA uptake inhibition Enantiomeric purity

Dde vs ivDde Protecting Group Trade-Offs

Dde-Dab(Fmoc)-OH employs the Dde protecting group on the α-amine, which differs from the sterically hindered ivDde variant (present in Fmoc-Dab(ivDde)-OH, CAS 607366-21-2) in key performance characteristics . Dde is easier to remove with 2% hydrazine in DMF than ivDde, which can prove extremely difficult to cleave when located at the peptide C-terminus or within aggregated sequences [1]. However, this ease of removal comes at a cost: Dde has been observed to undergo migration during piperidine-mediated Fmoc deprotection, leading to scrambling within the peptide chain, and partial loss has been noted during the synthesis of long sequences [2]. The ivDde group, by contrast, does not undergo leaching or side-chain migration to any significant extent but may require up to 10% hydrazine solutions for complete removal in difficult cases .

Dde vs ivDde
Class-level inference
2% hydrazine (Dde) vs up to 10% (ivDde)
Removal ease vs robustness trade-off
Dde migration risk; ivDde recommended for long/complex sequences
Dde protection ivDde protection Hydrazine cleavage

Commercial Purity and Availability

Dde-Dab(Fmoc)-OH is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% . Comparative purity specifications among closely related Dab building blocks include: Fmoc-D-Dab(Dde)-OH ≥99% (HPLC) ; Fmoc-Dab(ivDde)-OH ≥95.0% (HPLC) and ≥98% (TLC) with enantiomeric purity ≥99.5% ; and Fmoc-D-Dab(ivDde)-OH ≥95.0% (HPLC) . Notably, the regioisomer Fmoc-Dab(Dde)-OH (CAS 235788-61-1) shows optical rotation +28±4° (C=1 in CHCl3) with purity ≥95% , providing a quantitative benchmark for stereochemical verification.

Commercial Purity
Cross-study comparable
95–98% (HPLC), varies by supplier
Supplier-dependent purity specification
Verify enantiomeric purity and water content if required
Purity specifications Supplier comparison Procurement

Dde-Dab(Fmoc)-OH Applications


Lactam-Bridged Cyclic Peptide Synthesis

Dde-Dab(Fmoc)-OH is optimally deployed for solid-phase synthesis of peptides requiring lactam cyclization between the peptide N-terminus and a side-chain γ-amine. In this strategy, the γ-Fmoc group is removed with piperidine to incorporate the Dab residue into the elongating peptide backbone via its side-chain amine, while the α-Dde group remains intact throughout chain assembly. After completion of backbone elongation and N-terminal deprotection, the α-Dde is cleaved with 2% hydrazine in DMF, exposing the α-amine for on-resin cyclization with an activated C-terminal carboxyl group [1]. This regiospecific strategy is not achievable with Fmoc-Dab(Dde)-OH, where Fmoc on the α-amine would be deprotected during chain assembly, losing the orthogonal handle required for terminal cyclization [2].

Antimicrobial Peptides with L-Dab

Dde-Dab(Fmoc)-OH provides the L-stereoisomer of 2,4-diaminobutyric acid, which is the biologically active configuration for GABA uptake inhibition (≥20× potency vs D-isomer) and has been implicated in anticonvulsant activity [1]. The compound is suitable for Fmoc SPPS of hydrophobically modified antimicrobial peptides where Dab residues serve as cationic charge centers or branching points for lipophilic conjugation . For applications involving polymyxin analogs or other Dab-rich cyclopeptide antibiotics, researchers should evaluate whether the Dde group's migration susceptibility [2] or the ivDde group's enhanced robustness (as in Fmoc-Dab(ivDde)-OH) is more appropriate for their specific sequence length and complexity .

Branched and Multi-Epitope Peptide Constructs

The Fmoc/Dde orthogonal protection scheme in Dde-Dab(Fmoc)-OH enables site-specific incorporation of Dab as a branching point in peptides containing multiple differentially protected amines [1]. This approach has been validated in the synthesis of branched and di-epitopic peptides, TASP (template-assembled synthetic protein) molecules, fluorescently-labeled peptides, multi-functional probes, and ubiquinated peptides . The spectrophotometric monitoring capability at 290 nm (due to indazole cleavage product absorption) provides real-time verification of Dde deprotection, a quality control advantage not available with all orthogonal protecting group combinations [2].

Peptide-Drug Conjugates and Bioconjugation

Dde-Dab(Fmoc)-OH is employed in synthetic routes requiring sequential, orthogonal deprotection for site-specific conjugation of payloads (fluorescent dyes, biotin, cytotoxic agents, or lipids) to Dab side-chains while preserving backbone integrity [1]. The compound's α-Dde/γ-Fmoc configuration provides a distinct synthetic handle compared to side-chain Dde-protected lysine derivatives (e.g., Fmoc-Lys(Dde)-OH), expanding the toolkit for chemists designing peptide-drug conjugates where the conjugation site must be positioned at a specific topological location relative to the peptide backbone . When planning such syntheses, users should note that hydrazine deprotection of Dde is not orthogonal to Aloc protecting groups unless allyl alcohol is included as a scavenger to prevent reduction of the allyl double bond [2].

Application
Selection Property
Validation Focus
Lactam-bridged cyclic peptide synthesis
α-Dde/γ-Fmoc regiospecificity
Cyclization geometry integrity
Antimicrobial peptides with L-Dab
L-stereoisomer configuration
GABA uptake inhibition assay context
Branched and multi-epitope constructs
Orthogonal Fmoc/Dde sequence
Spectrophotometric monitoring (290 nm)
Peptide-drug conjugates / bioconjugation
Distinct α/γ handles for site-specific attachment
Conjugation site selectivity and hydrazine scavenger compatibility

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